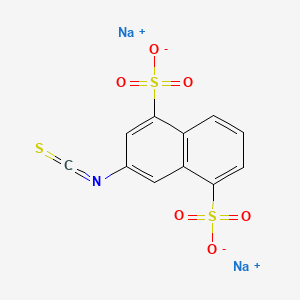

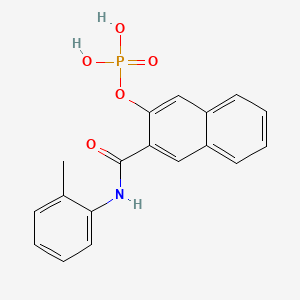

1,5-Naphthalenedisulfonic acid, 3-isothiocyanato-, disodium salt

Overview

Description

1,5-Naphthalenedisulfonic acid, also known as Armstrong’s acid, is a fluorescent organic compound with the formula C10H6(SO3H)2 . It is one of several isomers of naphthalenedisulfonic acid . It is a colorless solid, typically obtained as the tetrahydrate . Like other sulfonic acids, it is a strong acid .

Synthesis Analysis

Armstrong’s acid is prepared by disulfonation of naphthalene with oleum . The reaction is as follows: C10H8 + 2 SO3 → C10H6(SO3H)2 . Further sulfonation gives the 1,3,5-trisulfonic acid derivative . Fusion of Armstrong’s acid in NaOH gives the disodium salt of 1,5-dihydroxynaphthalene, which can be acidified to give the diol . The intermediate in this hydrolysis, 1-hydroxynaphthalene-5-sulfonic acid, is also useful .Molecular Structure Analysis

The molecular structure of 1,5-Naphthalenedisulfonic acid disodium salt hydrate is represented by the linear formula: C10H6(SO3Na)2 · xH2O . The molecular weight of the anhydrous basis is 332.26 .Chemical Reactions Analysis

Doubly substituted aromatic dianions of 1,5-naphthalenedisulfonic acid disodium salt have been investigated by collision-induced dissociation, along with infrared multiple photon dissociation/detachment techniques . Nitration gives nitrodisulfonic acids, which are precursors to amino derivatives .Physical And Chemical Properties Analysis

1,5-Naphthalenedisulfonic acid is a colorless solid . It crystallizes as the tetrahydrate but dehydrates at 125 ℃ to give the anhydrous acid . The melting point of the anhydrous acid is 240 – 245℃ .Scientific Research Applications

Analytical Chemistry Applications

Gravimetric Determination of Zirconium 1,5-Naphthalenedisulfonic acid, disodium salt, has been utilized as a reagent for the gravimetric determination of zirconium. This process involves forming a precipitate with zirconium that can be weighed directly, providing a method with few interferences for zirconium quantification (Popa, Baiulescu, Greff, & Moldoveanu, 1966).

Environmental Science Applications

Calibration of Seawater Polyaromatic Hydrocarbons Sensor A novel method using 1,5-Naphthalenedisulfonic acid, disodium salt dihydrate as a calibrant for seawater polyaromatic hydrocarbons sensors has been proposed. This substance offers advantages like higher solubility in seawater, better stability under detection wavelengths, and lower toxicity, compared to traditional polyaromatic hydrocarbons standard substances (Zhang, Wang, Kong, Wang, & Wang, 2021).

Materials Science Applications

Synthesis and Characterization of Complexes The synthesis and characterization of new azo-linked Schiff bases and their metal complexes have been detailed, where compounds were prepared using 1,5-Naphthalenedisulfonic acid, disodium salt as a starting material. These complexes have potential applications in the development of new materials with unique properties (Tunçel & Serin, 2006).

Synthesis and Chemical Characterization

Synthesis of 1-Naphthol-5-Sulfonic Acid 1,5-Naphthalenedisulfonic acid, disodium salt, serves as an intermediate in the synthesis of 1-naphthol-5-sulfonic acid, showcasing its role in chemical synthesis processes. The conversion involves sulphonation of naphthalene followed by hydrolysis, indicating the versatility of 1,5-naphthalenedisulfonic acid derivatives in synthetic chemistry (Wen, 2001).

Electrochemical Analysis

Electrohydrodynamic Ionization Mass Spectrometry Research has applied electrohydrodynamic ionization mass spectrometry to the analysis of 1,5-Naphthalenedisulfonic acid, disodium salt, demonstrating its utility in the detailed chemical analysis and characterization of sulfonates. The study provides insights into the dissociation degrees of sulfonates and their ion-solvent interactions (Lai & Evans, 1978).

Mechanism of Action

Safety and Hazards

1,5-Naphthalenedisulfonic acid is corrosive . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is advised . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name |

disodium;3-isothiocyanatonaphthalene-1,5-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO6S3.2Na/c13-20(14,15)10-3-1-2-8-9(10)4-7(12-6-19)5-11(8)21(16,17)18;;/h1-5H,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKJEAKKEDOKSR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])N=C=S)C(=C1)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5NNa2O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067949 | |

| Record name | 1,5-Naphthalenedisulfonic acid, 3-isothiocyanato-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35888-63-2 | |

| Record name | 1,5-Naphthalenedisulfonic acid, 3-isothiocyanato-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035888632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Naphthalenedisulfonic acid, 3-isothiocyanato-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Naphthalenedisulfonic acid, 3-isothiocyanato-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromobenzo[h]quinoline](/img/structure/B1596350.png)